Hoechst 33342 - 23491-52-3

Hoechst 33342

Catalog Number: EVT-270984
CAS Number: 23491-52-3
Molecular Formula: C27H28N6O
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hoechst 33342 is a synthetic, cell-permeable, fluorescent dye belonging to the bis-benzimidazole class of compounds. [] It is commonly employed in scientific research for various applications, owing to its ability to bind to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. [, , , , ] This property makes it a valuable tool for visualizing and analyzing DNA content, cell cycle progression, and cellular structures in various biological systems. [, , , , , , , , , , ]

DyeCycle Violet (DCV)

Relevance: DyeCycle Violet offers a viable alternative to Hoechst 33342 for SP analysis, particularly in flow cytometers equipped with violet lasers []. Like Hoechst 33342, DCV is effluxed by membrane pumps, allowing for the identification of stem cell populations. Studies have demonstrated that DCV SP analysis can be used to identify stem cell populations in mouse bone marrow similarly to Hoechst 33342 SP analysis [].

2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA)

Relevance: DMA, being a Hoechst 33342 analogue, exhibits selective inhibition of human and E. coli DNA topoisomerase I []. Despite the structural similarities, DMA and Hoechst 33342 demonstrate differences in binding kinetics and affinities towards topoisomerase I from different species [].

Proamine

Relevance: Structurally similar to Hoechst 33342, Proamine displays improved radioprotective activity and lower cytotoxicity compared to Hoechst 33342 in clonogenic survival studies with V79 cells []. This highlights the impact of even minor structural modifications on biological activity within this class of compounds.

[125I]iodoHoechst 33342

Relevance: This compound is directly derived from Hoechst 33342, incorporating a radioactive iodine atom into its structure. This modification allows researchers to investigate the mechanisms of cytotoxicity associated with Auger electron emission from the decay of 125I within the DNA minor groove, providing insights into potential applications of radiolabeled Hoechst derivatives in targeted radiotherapy [].

Chromomycin A3

Relevance: Although structurally dissimilar to Hoechst 33342, Chromomycin A3 shares its ability to bind to DNA and inhibit transcription factor binding. This study compared the ability of different DNA-binding drugs, including Hoechst 33342 and Chromomycin A3, to inhibit transcription factor binding to the c-fos promoter's serum response element (SRE) []. The study highlighted that while binding affinity does not directly correlate with inhibition of gene expression, understanding these relationships is crucial for developing effective gene expression inhibitors.

Nogalamycin

Relevance: Although structurally distinct from the minor groove binder Hoechst 33342, Nogalamycin shares its DNA-binding characteristic and ability to inhibit gene expression. The study comparing the effects of different DNA-binding drugs on the c-fos promoter [] showed that despite binding to a different DNA groove, Nogalamycin exhibits a different potency and effectiveness in inhibiting gene expression compared to Hoechst 33342, highlighting the complexity of DNA-drug interactions and their influence on biological activity.

Source and Classification

Hoechst 33342 belongs to the class of bis-benzimidazole compounds. It is classified as a DNA-binding dye that preferentially interacts with adenine-thymine rich sequences in double-stranded DNA. This selectivity is crucial for its application in fluorescence microscopy and flow cytometry, where it helps visualize cellular structures and processes. The dye is soluble in both water and organic solvents, enhancing its versatility in laboratory settings .

Synthesis Analysis

The synthesis of Hoechst 33342 involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate benzimidazole derivatives.
  2. Pinner-Type Cyclization: This method involves the cyclization of a piperazinyl terminus to form the bis-benzimidazole ring system.
  3. Oxidative Cyclization: Following the initial cyclization, oxidative cyclization of a diamine Schiff base is performed to complete the formation of Hoechst 33342.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .
Molecular Structure Analysis

The molecular structure of Hoechst 33342 can be characterized as follows:

  • Chemical Formula: C_18H_19N_3O_3S
  • Molecular Weight: Approximately 345.43 g/mol
  • Structure: The compound features two benzimidazole rings connected by a piperazine moiety, which enhances its ability to penetrate cellular membranes. The binding occurs primarily through interactions with the minor groove of DNA, where it exhibits strong fluorescence upon binding .
Chemical Reactions Analysis

Hoechst 33342 undergoes specific chemical interactions that are vital for its function:

  • Binding to DNA: The dye binds preferentially to double-stranded DNA, especially at sites rich in adenine and thymine. This interaction is characterized by an equilibrium association constant (K_a) indicating strong binding affinity (approximately 2.57×107M12.57\times 10^7\,\text{M}^{-1}) .
  • Fluorescence Emission: Upon binding to DNA, Hoechst 33342 exhibits significant fluorescence enhancement due to reduced non-radiative decay pathways in the bound state compared to its unbound form .
Mechanism of Action

The mechanism of action of Hoechst 33342 involves several critical steps:

  1. Cell Permeability: The ethyl group in Hoechst 33342 enhances its permeability across cell membranes, allowing it to enter live cells.
  2. DNA Binding: Once inside, it binds to the minor groove of double-stranded DNA, leading to increased fluorescence upon excitation with ultraviolet light (excitation maximum at approximately 350 nm; emission maximum at about 461 nm) .
  3. Applications in Cell Viability Studies: Due to its low toxicity compared to other dyes like DAPI, Hoechst 33342 can be used in live-cell imaging and viability assays .
Physical and Chemical Properties Analysis

Hoechst 33342 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water (up to 10 mg/mL) and organic solvents such as dimethylformamide and dimethyl sulfoxide.
  • Stability: Aqueous solutions are stable at temperatures between 2–6 °C for at least six months when protected from light; for long-term storage, freezing at -20 °C or lower is recommended .
  • Toxicity: While less toxic than some alternatives, it should still be handled with care due to its mutagenic potential.
Applications

Hoechst 33342 has a broad range of applications in scientific research:

  • Fluorescence Microscopy: It is extensively used for visualizing nuclei in fixed or live cells.
  • Flow Cytometry: The dye allows for quantification and sorting of cells based on their DNA content.
  • Cell Cycle Analysis: It can be combined with other markers such as bromodeoxyuridine (BrdU) to study cell proliferation and cycle progression.
  • Automated DNA Determination: Its ability to provide quantitative measurements makes it valuable for automated assays in high-throughput screening environments .
Molecular Mechanisms of DNA Interaction and Fluorescence Modulation

Minor Groove Binding Specificity to AT-Rich DNA Sequences

Hoechst 33342 (2'-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole) exhibits remarkable selectivity for the minor groove of B-form DNA, with binding affinity strongly correlated to AT base pair content. Structural analyses reveal that the dye's crescent shape complements the curvature of the minor groove, with optimal steric and electronic matching at sequences containing 4-5 consecutive AT base pairs [1] [8]. High-resolution crystallographic studies of the complex with d(CGTGAATTCACG)₂ demonstrate that the benzimidazole rings form specific hydrogen bonds with adenine N3 and thymine O2 atoms at the groove floor, while the piperazine group extends into the solvent interface [8]. This binding mode results in dissociation constants (Kd) in the nanomolar range for AT-rich regions, compared to micromolar affinities for mixed or GC-rich sequences [1].

Table 1: DNA Sequence Binding Preferences of Hoechst 33342

DNA SequenceBinding SiteKd (nM)Structural Features
5'-AATT-3'Central region28 ± 3Ideal minor groove width (3.8-4.0 Å)
5'-ATAT-3'Entire stretch35 ± 5Continuous hydrogen bonding potential
5'-GCGC-3'No specific binding>1000Narrow groove (3.2-3.4 Å) steric exclusion
5'-AATA-3'AAT trinucleotide120 ± 15Suboptimal groove geometry

The molecular basis for AT specificity involves both hydrogen bonding patterns and electrostatic potential. The minor groove in AT-rich regions exhibits a more negative electrostatic potential due to thymine O2 and adenine N3 atoms, providing favorable interactions with the cationic benzimidazole nitrogens of protonated Hoechst 33342 at physiological pH [8]. This specificity enables applications in chromatin mapping and identification of AT-rich genomic regions through fluorescence microscopy [2].

Structural Determinants of Fluorescence Enhancement Upon DNA Binding

The fluorescence quantum yield of Hoechst 33342 increases dramatically (20-30 fold) upon DNA binding, a phenomenon governed by conformational restriction and electronic stabilization. In aqueous solution, the free dye exhibits a quantum yield of approximately 0.02 due to torsional flexibility around the benzimidazole-phenyl bond, facilitating non-radiative decay pathways [1] [4]. Upon minor groove binding, the dye adopts a planar conformation with dihedral angles constrained to <15°, significantly reducing internal rotation and vibrational relaxation [8].

Crystallographic evidence (PDB 9FT8) demonstrates that the benzimidazole rings become coplanar with DNA bases, facilitating π-electron delocalization that stabilizes the excited state. This conformational restriction decreases the non-radiative decay rate constant (knr) from 4.5 × 10⁸ s⁻¹ in solution to 0.8 × 10⁸ s⁻¹ when bound, while the radiative rate constant (kr) increases from 0.1 × 10⁸ s⁻¹ to 1.7 × 10⁸ s⁻¹ due to enhanced transition dipole moment alignment [8]. The fluorescence lifetime consequently increases from 0.4 ns in buffer to 3.0-4.4 ns when DNA-bound, depending on the binding site [1].

Table 2: Photophysical Properties of Hoechst 33342 in Different Environments

EnvironmentQuantum YieldLifetime (ns)λem (nm)Enhancement Factor
Aqueous buffer (pH 7.4)0.020.44901.0
Bound to dsDNA (AT-rich)0.583.6-4.446129×
Bound to tRNA0.354.446317.5×
Bound to hairpin HP10.454.046022.5×

Role of Hydrophobic Interactions and Water Exclusion in Fluorescence Quantum Yield

The exclusion of water molecules from the dye-binding microenvironment constitutes a critical determinant of fluorescence enhancement. Hydrated Hoechst 33342 undergoes efficient solvent-mediated quenching through hydrogen-bonding interactions that promote intersystem crossing and internal conversion [5]. Upon insertion into the minor groove, the dye displaces the spine of hydration, creating a hydrophobic microenvironment that reduces access to quencher molecules [8]. Isothermal titration calorimetry studies reveal that DNA binding involves a favorable enthalpy change (ΔH = -9.8 kcal/mol) partially offset by unfavorable entropy (TΔS = -2.4 kcal/mol), consistent with extensive desolvation effects [3].

Molecular dynamics simulations demonstrate that the minor groove binding displaces approximately 12-15 water molecules per dye molecule, significantly reducing the dielectric constant around the fluorophore from ~80 in bulk water to ~30 within the complex [3]. This hydrophobic environment decreases the rate of solvent-mediated quenching by 85% compared to aqueous solution [5]. The ethyl substituent of Hoechst 33342 (compared to Hoechst 33258) enhances hydrophobic contacts with the groove walls, particularly through van der Waals interactions with thymine methyl groups and deoxyribose rings, contributing to its higher quantum yield in cellular environments [4] [8].

Competitive Binding Dynamics with Other Minor Groove Ligands

Hoechst 33342 exhibits complex competitive displacement behaviors with structurally similar minor groove binders, governed by binding site overlap and thermodynamic parameters. Fluorescent intercalator displacement (FID) assays demonstrate that Hoechst 33342 efficiently displaces DAPI (50% displacement at 0.8 μM) from the AATT sequence but shows lower displacement efficiency against berenil (50% displacement at 3.2 μM), which prefers longer AT-tracts [8]. Conversely, Hoechst 33342 is displaced by actinomycin D (AMD) in a mutually exclusive manner due to overlapping binding sites, resulting in reciprocal fluorescence quenching [1].

The molecular basis for competitive binding involves:

  • Steric occlusion: Hoechst 33342 and DAPI occupy 4-5 bp, preventing simultaneous binding
  • Allosteric effects: Binding of 7-amino-actinomycin D (7AAMD) induces DNA conformational changes that reduce Hoechst affinity
  • Electrostatic competition: Positively charged ligands compete for the polyanionic minor groove

Table 3: Competitive Binding Parameters with Minor Groove Ligands

Competitor LigandBinding Site Overlap (%)Displacement IC50 (μM)Fluorescence Quenching (%)
DAPI85-900.8 ± 0.165 ± 5
Berenil40-503.2 ± 0.325 ± 3
Netropsin70-751.5 ± 0.255 ± 4
Actinomycin D60-702.8 ± 0.480 ± 6 (mutual)

This competitive landscape has practical implications for multiplexed staining protocols. The mutual quenching with 7AAMD occurs through both dynamic collisional quenching (kq = 3.2 × 10⁹ M⁻¹s⁻¹) and static quenching via displacement, as evidenced by lifetime measurements showing reduction from 3.6 ns to 1.8 ns in the presence of equimolar 7AAMD [1]. Understanding these competitive dynamics is essential for designing combination staining approaches in live-cell imaging and flow cytometry.

Properties

CAS Number

23491-52-3

Product Name

Hoechst 33342

IUPAC Name

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

Molecular Formula

C27H28N6O

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

PRDFBSVERLRRMY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C

Solubility

Soluble in DMSO

Synonyms

2,5'-bi-1h-benzimidazole, 2'-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-, trihydrochloride
bisbenzimide ethoxide trihydrochloride
bisbenzimide h 33342
H33342
HOE 33342
HOE-33342
Hoechst 33342
Hoechst33342

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C

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